4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine
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Overview
Description
4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. The final step involves the reaction of this intermediate with meta-aminobenzoic acid and morpholine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Pyrrolopyrazines: These compounds also feature a fused pyrazole ring but differ in their specific ring fusion patterns
Uniqueness
4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1016773-12-8 |
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Molecular Formula |
C12H9BrN4 |
Molecular Weight |
289.1 |
Purity |
95 |
Origin of Product |
United States |
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